REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1I.[CH2:10]([OH:15])[C:11]([CH3:14])([CH3:13])[CH3:12].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I.C(OCC)C>[Br:1][C:2]1[C:3]([O:15][CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:3.4.5|
|
Name
|
|
Quantity
|
677 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1C)I
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)O
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
cesium carbonate
|
Quantity
|
1.04 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper(I) iodide
|
Quantity
|
43.4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed under air atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining residue was purified by flash chromatography (100% hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1OCC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |